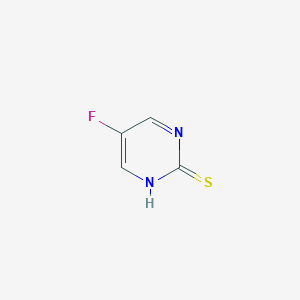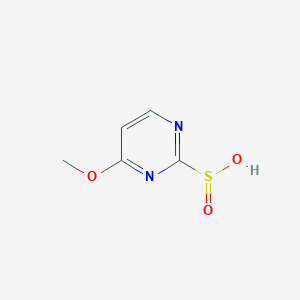
2-(Trifluoromethoxy)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)benzenesulfonohydrazide is a chemical compound with the molecular formula C7H7F3N2O2S. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzenesulfonohydrazides.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)benzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s stability and lipophilicity, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonohydrazide
- 2-(Trifluoromethoxy)benzenesulfonyl chloride
- 2-(Trifluoromethoxy)benzaldehyde
Uniqueness
2-(Trifluoromethoxy)benzenesulfonohydrazide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it valuable in various scientific research applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H7F3N2O3S |
|---|---|
Molekulargewicht |
256.20 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)benzenesulfonohydrazide |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-1-2-4-6(5)16(13,14)12-11/h1-4,12H,11H2 |
InChI-Schlüssel |
QARKKGOZCQOZGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
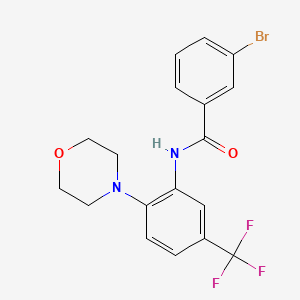
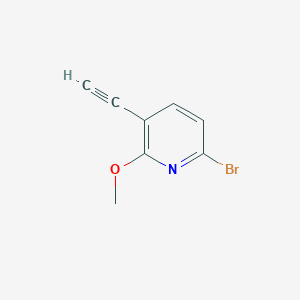
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
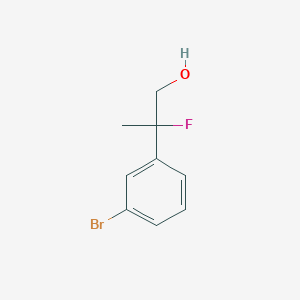
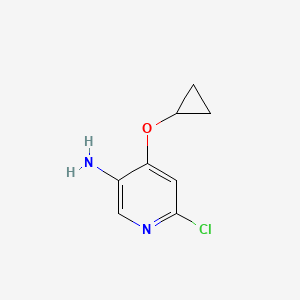

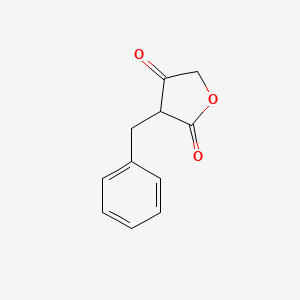
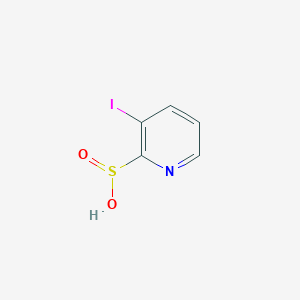
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)

